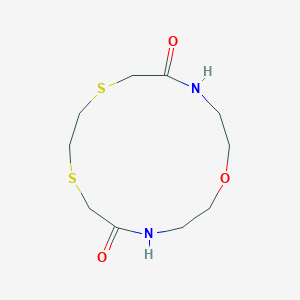![molecular formula C11H11F3O5S B14237810 Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate CAS No. 475585-05-8](/img/structure/B14237810.png)
Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate is a chemical compound with the molecular formula C11H11F3O5S.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate typically involves the reaction of benzoic acid derivatives with trifluoromethanesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine and nucleophiles such as amines or alcohols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield benzoate derivatives with different functional groups .
Applications De Recherche Scientifique
Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group is known to enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid derivatives: These compounds share a similar benzoate structure but differ in their functional groups.
Trifluoromethanesulfonyl compounds: These compounds contain the trifluoromethanesulfonyl group but may have different core structures
Uniqueness
Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate is unique due to the combination of the benzoate core and the trifluoromethanesulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propriétés
Numéro CAS |
475585-05-8 |
|---|---|
Formule moléculaire |
C11H11F3O5S |
Poids moléculaire |
312.26 g/mol |
Nom IUPAC |
propan-2-yl 4-(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C11H11F3O5S/c1-7(2)18-10(15)8-3-5-9(6-4-8)19-20(16,17)11(12,13)14/h3-7H,1-2H3 |
Clé InChI |
SMUCFWVIIMNEQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


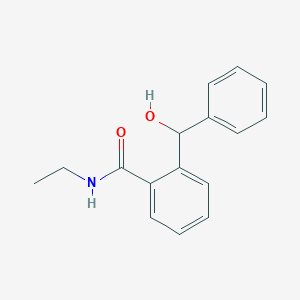
ethanenitrile](/img/structure/B14237737.png)
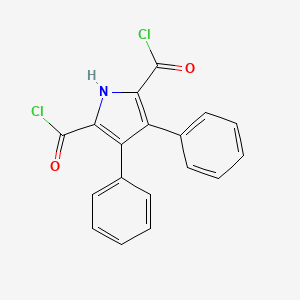
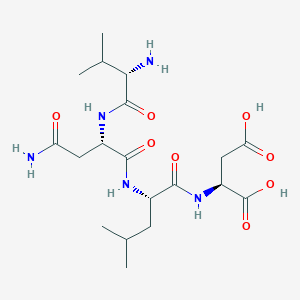
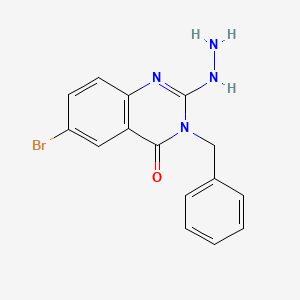
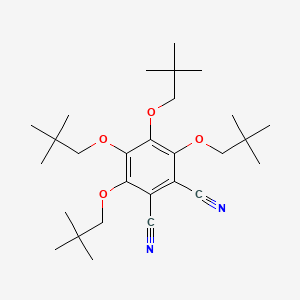
![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
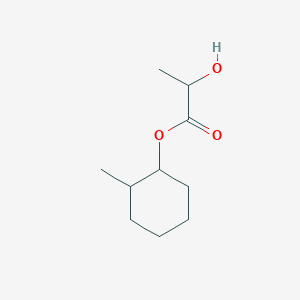
![2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14237822.png)
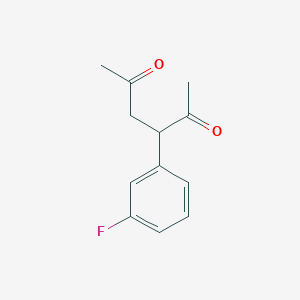
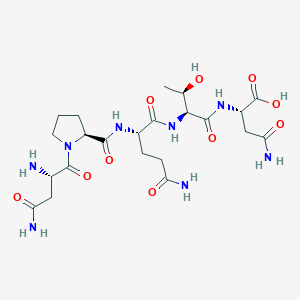
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide](/img/structure/B14237835.png)
